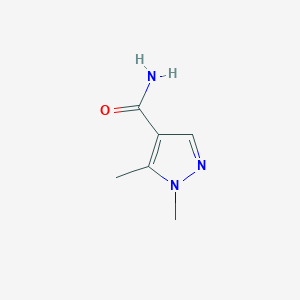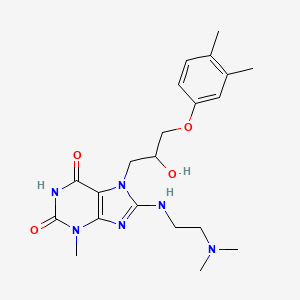
BrettPhosPdG4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
BrettPhosPdG4 is widely used in scientific research due to its versatility and efficiency in cross-coupling reactions. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and intermediates.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of agrochemicals and organic materials.
Mécanisme D'action
The mechanism of action of BrettPhos Pd G4 involves the formation of an active Pd(0) catalyst . This catalyst is very active, even at temperatures down to -40 °C . The use of these precatalysts in cross-coupling reactions typically allows for lower catalyst loadings, shorter reaction times, efficient formation of the active catalytic species, and accurate control of the ligand:palladium ratio .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BrettPhosPdG4 is synthesized through a series of chemical reactions involving the methylation of the amino group on the biphenyl backbone. This modification helps to prevent the limitations of using the third-generation precatalysts. The compound is air, moisture, and thermally stable and shows good solubility in common organic solvents .
Industrial Production Methods
In industrial settings, this compound is produced using high-throughput experimentation techniques. These methods ensure efficient formation of the active catalytic species, lower catalyst loadings, shorter reaction times, and accurate control of the ligand to palladium ratio .
Analyse Des Réactions Chimiques
Types of Reactions
BrettPhosPdG4 undergoes various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The common reagents used in these reactions include palladium sources, phosphine ligands, and organic solvents. The reactions typically occur under mild conditions, with lower catalyst loadings and shorter reaction times .
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- BrettPhosPdG3
- tBuBrettPhosPdG3
- XPhosPdG3
- RuPhosPdG3
- XPhosPdG4
- tBuXPhosPdG3
- RuPhosPdG4
Uniqueness
BrettPhosPdG4 is unique due to its methylated amino group on the biphenyl backbone, which prevents the limitations of using third-generation precatalysts. This modification enhances the stability, solubility, and efficiency of the catalyst, making it highly useful in various cross-coupling reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of BrettPhosPdG4 can be achieved through a multistep process involving the preparation of intermediate compounds and their subsequent reactions.", "Starting Materials": [ "BrettPhos", "PdCl2", "Ag2CO3", "G4" ], "Reaction": [ "Step 1: BrettPhos is reacted with PdCl2 in the presence of a base such as Na2CO3 to form the BrettPhosPdCl2 complex.", "Step 2: The BrettPhosPdCl2 complex is then reacted with Ag2CO3 to form the BrettPhosPd(OAc)2 complex.", "Step 3: G4 is added to the reaction mixture and the BrettPhosPd(OAc)2 complex catalyzes the coupling reaction between G4 and an aryl halide to form the desired BrettPhosPdG4 compound.", "Step 4: The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure BrettPhosPdG4 compound." ] } | |
Numéro CAS |
1599466-83-7 |
Formule moléculaire |
C49H69NO5PPdS- |
Poids moléculaire |
921.5 g/mol |
Nom IUPAC |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C35H53O2P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clé InChI |
YGIUDYZKEHOKOY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)



![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2733895.png)
![3-[6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2733899.png)
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
![N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2733906.png)
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
